4-(4-chlorophenyl)-1-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}-4-piperidinol
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Overview
Description
4-(4-chlorophenyl)-1-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}-4-piperidinol is a synthetic organic compound that belongs to the class of piperidinols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}-4-piperidinol typically involves multi-step organic reactions. The starting materials might include 4-chlorobenzaldehyde, 1H-pyrrole, and 1,3-thiazole derivatives. The key steps could involve:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the pyrrole moiety via condensation reactions.
- Acetylation of the intermediate compounds.
- Final coupling with piperidinol under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinol moiety, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the thiazole or pyrrole rings, potentially leading to ring-opened products.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce new functional groups into the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound might exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies could focus on its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Research might investigate its efficacy and safety in treating various diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specialized applications.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}-4-piperidinol would depend on its specific interactions with biological targets. It might bind to certain proteins or enzymes, inhibiting their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-4-hydroxypiperidine
- 4-(4-chlorophenyl)-1-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}-piperidine
Uniqueness
Compared to similar compounds, 4-(4-chlorophenyl)-1-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}-4-piperidinol might exhibit unique biological activities due to the presence of both the pyrrole and thiazole rings. These structural features could enhance its binding affinity to certain targets or improve its stability under physiological conditions.
Biological Activity
The compound 4-(4-chlorophenyl)-1-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}-4-piperidinol is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural attributes. This compound features a piperidinyl moiety, a thiazole ring, and a chlorophenyl substituent, which suggest potential applications in targeting various biological pathways. Preliminary studies indicate that it may exhibit significant biological activities, particularly in the realms of anti-inflammatory and anticancer properties.
Structural Overview
The molecular formula of the compound is C18H16ClN3O with a molecular weight of approximately 297.8 g/mol. Its structure includes:
- Piperidine Ring : Often associated with various pharmacological effects.
- Thiazole Ring : Known for its role in biological activity modulation.
- Chlorophenyl Group : Implicated in enhancing bioactivity through electronic effects.
Anticancer Properties
Research indicates that compounds with similar structural features have demonstrated anticancer properties. The thiazole and piperidine moieties are typically linked to mechanisms involving apoptosis and cell proliferation modulation. Studies have shown that derivatives of piperidinol can exhibit promising anti-tumor activity, suggesting that our target compound may also possess similar capabilities.
Anti-inflammatory Effects
Compounds containing thiazole and piperidine structures are frequently investigated for their anti-inflammatory effects. The modulation of inflammatory pathways could be a significant aspect of the biological activity of this compound.
Interaction Studies
Understanding how This compound interacts with biological targets is crucial. Interaction studies often involve:
- Molecular Docking : To predict binding affinities and interaction modes with target proteins.
- Bovine Serum Albumin (BSA) Binding Studies : To assess pharmacokinetic properties and distribution in biological systems.
These studies provide insights into the mechanism of action and help optimize the compound's structure for improved efficacy.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights their biological activities:
Compound Name | Structure Features | Notable Activities |
---|---|---|
5-[3-[4-(4-chlorophenyl)-piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one | Contains piperidine and quinoxaline rings | Anticancer properties |
4-(4-chlorophenyl)-3-thiosemicarbazide | Thiosemicarbazide derivative | Antimicrobial activity |
1-(piperidin-4-yl)-2,3-dihydrobenzoimidazol | Benzimidazole ring with piperidine | Neuroprotective effects |
This table illustrates how specific modifications can lead to distinct pharmacological properties, emphasizing the potential uniqueness of our target compound's activity.
Case Studies
Several studies have been conducted on related compounds that provide insights into the biological activities expected from This compound :
- Anti-tuberculosis Activity : A study identified novel piperidinol derivatives that exhibited anti-tuberculosis activity with MIC values ranging from 1.4 to 18.8 μg/mL, highlighting the therapeutic potential of piperidinol derivatives .
- Urease Inhibition : Compounds bearing similar structural motifs were evaluated for urease inhibition, achieving low IC50 values (e.g., 0.63 µM), indicating strong enzyme inhibitory activity .
Properties
Molecular Formula |
C20H20ClN3O2S |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C20H20ClN3O2S/c21-16-5-3-15(4-6-16)20(26)7-11-23(12-8-20)18(25)13-17-14-27-19(22-17)24-9-1-2-10-24/h1-6,9-10,14,26H,7-8,11-13H2 |
InChI Key |
YAEPTXWGHFJCAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CC3=CSC(=N3)N4C=CC=C4 |
Origin of Product |
United States |
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